3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is an organic compound that features a unique structure combining an indole ring with a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:
Formation of the Tetrahydropyridine Moiety: This can be achieved through the reduction of pyridine derivatives using hydrogenation methods.
Alkylation: The tetrahydropyridine intermediate is then alkylated with ethyl groups under basic conditions.
Indole Formation: The final step involves the formation of the indole ring through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety back to pyridine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Pyridine derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for organic electronic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate receptor activity, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
- 1-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)ethanone
Uniqueness
Compared to similar compounds, 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole stands out due to its indole ring, which imparts unique electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-7,11,16H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPFODUFUNPAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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